![molecular formula C29H25ClN2O3 B308974 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B308974.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as DPA-714, is a compound that is widely used in scientific research. This compound is a specific ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has been shown to have a high affinity for TSPO, making it a valuable tool for studying the role of this protein in different biological systems.
Mecanismo De Acción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide binds specifically to TSPO, which is found in the outer mitochondrial membrane of cells. TSPO has been shown to be involved in a variety of physiological and pathological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. The exact mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide can modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression. In vivo studies have shown that 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide can reduce inflammation, protect against neuronal damage, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide in laboratory experiments is its high affinity for TSPO. This allows for precise targeting of this protein in different biological systems, which can help to elucidate its role in various physiological and pathological processes. However, there are also some limitations to using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide in laboratory experiments. For example, the synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex process that requires specialized equipment and expertise. In addition, the compound can be expensive to produce, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide and TSPO. One area of interest is the development of new TSPO ligands that can be used to target this protein in different biological systems. Another area of interest is the investigation of the role of TSPO in other diseases and physiological processes, such as cancer and metabolism. Finally, there is a need for further research on the mechanisms of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide and other TSPO ligands, which could help to identify new therapeutic targets for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-methoxyphenyl)acetamide, followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to yield the final product. The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been used extensively in scientific research to study the role of TSPO in various biological processes. One of the main areas of research has been in the field of neurodegeneration, where TSPO has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been used to investigate the role of TSPO in these diseases, as well as to evaluate the potential therapeutic benefits of targeting this protein.
Propiedades
Nombre del producto |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C29H25ClN2O3 |
Peso molecular |
485 g/mol |
Nombre IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H25ClN2O3/c1-35-24-15-13-23(14-16-24)31-29(34)22-12-17-26(30)27(18-22)32-28(33)19-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,25H,19H2,1H3,(H,31,34)(H,32,33) |
Clave InChI |
TUWCSNTWZFRJKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



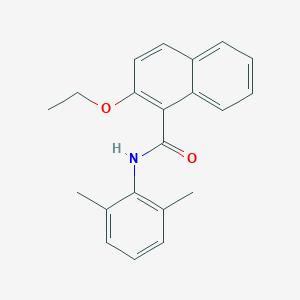
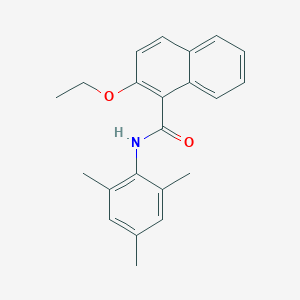

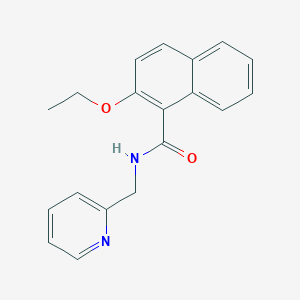
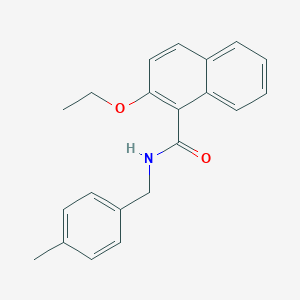

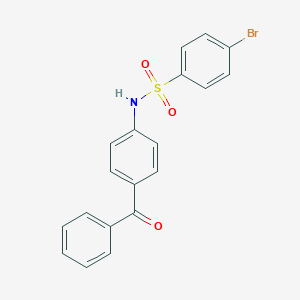

![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)